molecular formula C11H13ClFN B2752683 N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride CAS No. 2379918-46-2

N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Cat. No. B2752683
M. Wt: 213.68
InChI Key: OHCHHIYDWSJMIP-UHFFFAOYSA-N
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Description

“N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is a chemical compound with the CAS Number: 2379918-46-2 . It has a molecular weight of 213.68 . The IUPAC name for this compound is N- (1- (3-fluorophenyl)ethyl)prop-2-yn-1-amine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is 1S/C11H12FN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is a solid at room temperature . It should be stored at -20C . The compound is shipped with ice packs .

Scientific Research Applications

Noncovalent Interactions Analysis

Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted compounds similar in structural motifs to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, highlights the importance of noncovalent interactions. These studies utilize crystallography and quantum theory to characterize intra- and intermolecular interactions, revealing how halogen substitutions influence the stabilization of crystal structures through noncovalent interactions (El-Emam et al., 2020).

Fluorescence Signaling Modulation

Another application involves the synthesis of aza cryptands with attached fluorophores, such as N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride derivatives. This approach aims to modulate fluorescence signaling for metal ion detection, demonstrating how the presence of a metal ion can block photoinduced electron transfer, thus recovering fluorescence. This technique is used for sensitive detection and quantification of metal ions in various environments (Bag & Bharadwaj, 2004).

Cytotoxic Activity Assessment

Synthetic efforts to produce novel compounds for evaluating cytotoxic effects against tumor cell lines include the synthesis of 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives. These studies focus on identifying potent cytotoxic agents for cancer treatment, indicating a broader research interest in developing new therapeutic agents (Flefel et al., 2015).

Electrophilic Fluorination Techniques

Research on the electrochemical fluorination (ECF) of aliphatic secondary amines, including those structurally related to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, explores the synthesis of fluorinated amines. This process is part of developing new methodologies for introducing fluorine atoms into organic molecules, crucial for pharmaceuticals and agrochemicals production (Abe et al., 2000).

Advanced Material Development

In the context of advanced materials, studies on the synthesis of soluble fluoro-polyimides derived from aromatic diamines and dianhydrides, including those related to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, demonstrate applications in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. Such materials are promising for various industrial applications, including electronics and aerospace (Xie et al., 2001).

Safety And Hazards

The compound has been classified with the GHS06 pictogram . The signal word for this compound is "Danger" . Hazard statements include H301 and H312+H332 . Precautionary statements include P280, P301+P310, and P304+P340 .

properties

IUPAC Name

N-[1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCHHIYDWSJMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)NCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

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